molecular formula C15H13ClN4O2S B2735411 methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893915-14-5

methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Cat. No.: B2735411
CAS No.: 893915-14-5
M. Wt: 348.81
InChI Key: OXXLXDVONJMZNY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are known for their high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms . It also has a thioether group attached to a propanoate ester.

Scientific Research Applications

Synthesis and Biological Evaluations

  • The compound's structural framework has been utilized in synthesizing derivatives with potent biological activities. For instance, derivatives formed via reactions of related chemical structures with hydrazine derivatives and other nucleophiles have been evaluated for antiviral activities (Sayed & Ali, 2007). Similarly, the synthesis of novel heterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidine motif has led to the discovery of compounds with significant antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer and Antimicrobial Activities

  • Research focused on new 1,3-oxazole clubbed pyridyl-pyrazolines, which are related to the structural class of methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate, has shown promising anticancer and antimicrobial activities. These studies highlight the compound's role in addressing microbe resistance to pharmaceutical drugs and targeting cancer cells (Katariya, Vennapu, & Shah, 2021).

Chemical Synthesis and Characterization

  • The compound and its derivatives have been synthesized and characterized, providing a basis for further biological evaluations. The synthesis involves reactions with various nucleophiles, leading to the formation of compounds with potential biological activities. These synthetic routes offer insights into the compound's versatility in drug development (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Novel Synthesis Approaches

  • Innovative synthetic methods have been developed to create derivatives of the compound, exploring its potential in generating new therapeutic agents. These approaches include one-pot syntheses and the use of green chemistry principles, emphasizing the compound's role in sustainable drug discovery (Yadav, Lim, Kim, & Jeong, 2021).

Future Directions

The future research directions could involve studying the biological activities of this compound, as pyrimidine derivatives have shown a wide range of biological potential . Further studies could also focus on the synthesis and structural modification of this compound to enhance its potential biological activities.

Properties

IUPAC Name

methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-9(15(21)22-2)23-14-12-7-19-20(13(12)17-8-18-14)11-5-3-10(16)4-6-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXLXDVONJMZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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